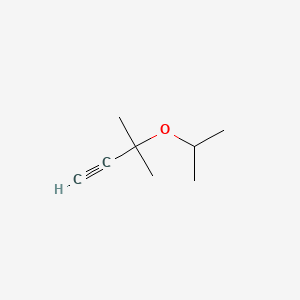
3-Isopropoxy-3-methyl-1-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-3-methyl-1-butyne is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its systematic name, 3-methyl-3-(1-methylethoxy)-1-butyne .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropoxy-3-methyl-1-butyne can be synthesized through the reaction of 3-chloro-3-methyl-1-butyne with isopropanol. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) to deprotonate the terminal alkyne, forming an alkynide anion. This anion then undergoes a nucleophilic substitution reaction with isopropanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-3-methyl-1-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon (Pd/C) can convert the alkyne to an alkane.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions, particularly with strong bases forming alkynide anions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, H2
Substitution: NaH, NaNH2
Major Products Formed
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alkanes
Substitution: Various substituted alkynes
Scientific Research Applications
3-Isopropoxy-3-methyl-1-butyne has several applications in scientific research:
Biology: The compound can be used in the synthesis of bioactive molecules, which are then studied for their biological properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The triple bond in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in hydrogenation reactions, the alkyne interacts with hydrogen gas in the presence of a catalyst to form an alkane .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butyne: Another terminal alkyne with similar reactivity but lacking the isopropoxy group.
1-Butyne: A simpler alkyne with a similar carbon chain length but without the methyl and isopropoxy substituents.
Propyne: A smaller alkyne with a similar triple bond but fewer carbon atoms.
Uniqueness
3-Isopropoxy-3-methyl-1-butyne is unique due to the presence of both the isopropoxy and methyl groups, which influence its reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
53907-63-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-3-propan-2-yloxybut-1-yne |
InChI |
InChI=1S/C8H14O/c1-6-8(4,5)9-7(2)3/h1,7H,2-5H3 |
InChI Key |
UFUKPFOCIGKDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















